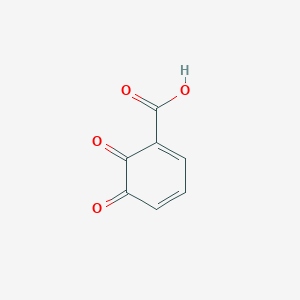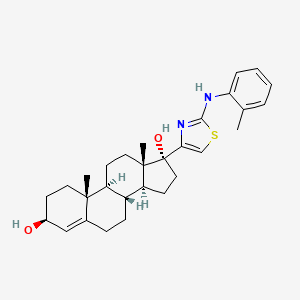
Quinoline, 6-ethyl-4-nitro-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 6-ethyl-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound with a wide range of applications in medicinal and industrial chemistry. The presence of the nitro group and the ethyl group on the quinoline ring significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 6-ethyl-4-nitro-, 1-oxide typically involves the nitration of 6-ethylquinoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-ethyl-4-nitroquinoline is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to form the 1-oxide derivative.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, and they may involve the use of catalysts to enhance reaction rates and selectivity. The production facilities are equipped with advanced safety measures to handle the hazardous chemicals involved in the synthesis.
化学反应分析
Types of Reactions
Quinoline, 6-ethyl-4-nitro-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Higher oxidation state derivatives of the nitro group.
Reduction: 6-ethyl-4-aminoquinoline, 1-oxide.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
科学研究应用
Quinoline, 6-ethyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of quinoline, 6-ethyl-4-nitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The ethyl group and the quinoline ring can interact with hydrophobic pockets in proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, which lacks the nitro and ethyl groups.
4-Nitroquinoline 1-oxide: Similar structure but without the ethyl group.
6-Ethylquinoline: Lacks the nitro group.
Uniqueness
Quinoline, 6-ethyl-4-nitro-, 1-oxide is unique due to the presence of both the nitro and ethyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
86475-98-1 |
|---|---|
分子式 |
C11H10N2O3 |
分子量 |
218.21 g/mol |
IUPAC 名称 |
6-ethyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C11H10N2O3/c1-2-8-3-4-10-9(7-8)11(13(15)16)5-6-12(10)14/h3-7H,2H2,1H3 |
InChI 键 |
YUVZLZMEBUWWNR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C[N+](=C2C=C1)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)

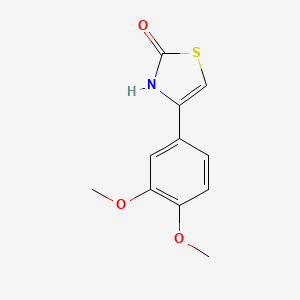
![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)

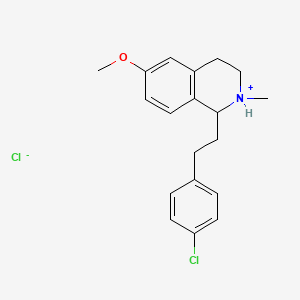
![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)
![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
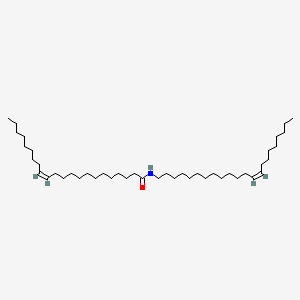
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
